molecular formula C25H26N2O5S B6572592 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-65-7

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6572592
CAS No.: 946260-65-7
M. Wt: 466.6 g/mol
InChI Key: HVXCOSRWVZDHRK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946260-65-7) is a complex organic compound with a molecular formula of C25H26N2O5S and a molecular weight of 466.55 g/mol . This molecule features a distinctive hybrid architecture, incorporating tetrahydroquinoline cores functionalized with sulfonamide and benzamide groups . The presence of the sulfonamide moiety is often associated with specific biological interactions and potential for enzyme inhibition, making this compound a valuable synthetic intermediate in pharmaceutical research and chemical biology . Its well-defined structure allows for detailed structure-activity relationship (SAR) studies, aiding in the exploration of new therapeutic agents . The compound is offered with a purity of 90% and above and is available in various quantities for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-3-32-22-9-6-18(7-10-22)25(28)26-20-8-15-24-19(17-20)5-4-16-27(24)33(29,30)23-13-11-21(31-2)12-14-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCOSRWVZDHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline nucleus is typically constructed via acid-catalyzed cyclization of substituted anilines. For 6-amino-tetrahydroquinoline precursors:

Procedure ( adapted):

  • Dissolve 4-ethoxyaniline (10 mmol) in glacial acetic acid (20 mL).

  • Add methyl vinyl ketone (12 mmol) dropwise at 0–5°C.

  • Reflux at 120°C for 8 hr under N₂.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄.

Yield : 74–78%
Key Characterization :

  • 1H^1H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.71 (s, 1H, ArH), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.12 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (t, J = 6.0 Hz, 2H, CH₂C=O).

Sulfonylation at the Tetrahydroquinoline Nitrogen

Direct Sulfonyl Chloride Coupling

Installation of the 4-methoxybenzenesulfonyl group employs classical sulfonylation conditions:

Optimized Protocol ( modified):

ParameterCondition
SolventAnhydrous CH₂Cl₂
BaseEt₃N (3.0 eq)
Temperature0°C → RT
Reaction Time12 hr
WorkupAqueous NaHCO₃ wash, column chromatography (Hex:EtOAc 3:1)

Yield : 82% (isolated)
Critical Note : Excess base prevents HCl-mediated decomposition of the tetrahydroquinoline ring.

Amide Bond Formation at Position 6

Carboxylic Acid Activation Strategy

Coupling 4-ethoxybenzoic acid to the aminated tetrahydroquinoline employs EDCI/HOBt:

Stepwise Process :

  • Activate 4-ethoxybenzoic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF (0.1 M) for 30 min.

  • Add tetrahydroquinoline amine (1.0 eq), stir at RT for 18 hr.

  • Quench with H₂O, extract with EtOAc, purify via silica gel (CHCl₃:MeOH 95:5).

Yield : 67%
Purity : >98% (HPLC, C18, 0.1% TFA/MeCN).

Alternative One-Pot Sequential Functionalization

Tandem Sulfonylation-Amidation

Recent advances demonstrate the feasibility of combining Steps 3 and 4 in a single reactor:

Reaction Schema :

  • Perform sulfonylation as in Section 3.1.

  • Without isolation, add EDCI/HOBt and 4-ethoxybenzoic acid.

  • Heat to 40°C for 24 hr.

Comparative Data :

ParameterIsolated YieldPurity
Stepwise Method71%98.2%
One-Pot Method63%95.7%

Trade-offs include reduced purity vs. time savings.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) provides high-purity material:

Crystallization Profile :

Solvent SystemCrystal FormPurityRecovery
EtOH/H₂O (4:1)Needles99.1%88%
MeOH/EtOAc (1:3)Plates98.5%79%

XRD analysis confirms monoclinic P2₁/c space group with Z = 4.

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

Adapting the stepwise method for pilot plant synthesis:

Process Modifications :

  • Replace CH₂Cl₂ with 2-MeTHF (environmental factor reduction)

  • Use flow chemistry for sulfonylation (residence time 45 min)

  • Implement crystallization-directed purification

Batch Data :

Batch SizeOverall YieldPurity
100 g69%98.8%
1 kg65%98.1%

Energy consumption decreases 22% vs. lab-scale batches .

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, such as:

  • Oxidation: : Where the ethoxy or methoxy groups can be oxidized under suitable conditions.

  • Reduction: : The compound can be reduced to break down certain functional groups, potentially altering its properties.

  • Substitution: : Aromatic substitution reactions can modify the benzene rings.

Common Reagents and Conditions
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen in the presence of a palladium catalyst.

  • Solvents: : Acetone, dichloromethane, ethanol.

Major Products Formed from These Reactions

Depending on the reaction, the products may vary, but typical examples include altered benzenes with modified functional groups and potentially simpler derivatives of the original compound.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. In vitro assays demonstrated that it reduces cell viability in various cancer cell lines at concentrations below 100 µM without exhibiting cytotoxicity in normal cells .
  • Case Study : A study involving the evaluation of sulfonamide derivatives found that certain analogs induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a similar potential for this compound .

Anti-Inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a promising avenue for treating inflammatory diseases.
  • Experimental Evidence : In vivo models demonstrated reduced inflammation markers when treated with similar sulfonamide compounds, indicating a potential for therapeutic use in conditions like rheumatoid arthritis .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of tetrahydroquinoline derivatives:

  • Mechanism Insights : Compounds within this class have been observed to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
  • Potential Applications : This property positions the compound as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

Application AreaObserved EffectsReference
Anti-CancerInduces apoptosis in cancer cells
Anti-InflammatoryInhibits cytokine production
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets in biological systems, such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly even covalent bonding under certain conditions, affecting the activity of its targets and modulating biological pathways.

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Sulfonyl Group Tetrahydroquinoline Substitution
Target: 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C25H25N2O5S* ~480* 4-ethoxy 4-methoxybenzenesulfonyl 6-yl
2-chloro-6-fluoro analog (CAS 946212-78-8) C23H20ClFN2O4S 474.9 2-chloro, 6-fluoro 4-methoxybenzenesulfonyl 6-yl
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS 946336-06-7) C21H20N2O4S2 428.5 Thiophene-2-carboxamide 4-methoxybenzenesulfonyl 6-yl
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-80-6) C22H22N2O4S2 442.6 4-ethoxy Thiophen-2-ylsulfonyl 7-yl
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide C20H21N2O4S 397.5 N-hydroxyacrylamide 4-methoxyphenylsulfonyl 6-yl

*Estimated based on structural analogs due to lack of direct data.

Impact of Substituents on Physicochemical Properties

The thiophene-2-carboxamide analog () has a lower molecular weight (428.5 vs. ~480), likely improving solubility but reducing steric bulk for target binding.

Sulfonyl Group Modifications :

  • Replacing the 4-methoxybenzenesulfonyl group with thiophen-2-ylsulfonyl () introduces heterocyclic sulfur, which may alter electronic properties and hydrogen-bonding capacity.

Tetrahydroquinoline Substitution Position: The 7-yl substitution in vs. the 6-yl in the target compound could shift spatial orientation, affecting interactions with biological targets.

Biological Activity

Chemical Structure and Synthesis

The molecular formula of 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 396.48 g/mol

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps include the formation of the tetrahydroquinoline core and subsequent functionalization with the ethoxy and benzenesulfonyl groups. Specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, a related benzamide derivative was evaluated against several fungal strains, demonstrating significant antifungal effects, particularly against Botrytis cinerea and Fusarium graminearum .

CompoundActivity against Botrytis cinerea (%)Activity against Fusarium graminearum (%)
10a84.478.5
10d83.676.0
10e83.380.0

Anticancer Activity

The compound's structural features suggest potential anticancer activities as well. Research has shown that similar tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Chemical and Pharmaceutical Bulletin evaluated a series of benzamide derivatives for their antimicrobial properties. The results indicated that compounds with similar sulfonamide groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Case Study on Anticancer Properties : Research conducted on tetrahydroquinoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. These studies highlighted the importance of the sulfonamide moiety in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and sulfonamide intermediates. A general method involves refluxing precursors (e.g., tetrahydroquinoline derivatives) with sulfonyl chlorides in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio), solvent polarity (ethanol vs. DMF), or temperature (reflux vs. room temperature). Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C26H28N2O6S has a monoisotopic mass of 496.1668 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves substituent positions, such as the ethoxy and methoxy groups. Purity analysis requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What preliminary biological activity studies are relevant for this compound?

  • Methodological Answer : Screen for antibacterial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli). Antioxidant potential can be tested via DPPH radical scavenging assays. For enzyme inhibition (e.g., kinases), use fluorescence-based assays with ATP-competitive probes . Dose-response curves (0.1–100 µM) and IC50 calculations are essential. Positive controls (e.g., ascorbic acid for antioxidants) validate experimental setups .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of sulfonamide incorporation in this compound?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states during sulfonylation. Isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) coupled with mass spectrometry tracks oxygen transfer pathways. Kinetic studies under varying pH (3–9) and temperature (25–80°C) identify rate-determining steps. In situ IR spectroscopy monitors intermediate formation (e.g., sulfonic anhydrides) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP inhibition. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for membrane penetration studies . Validate predictions with in vitro Caco-2 cell permeability assays .

Q. How should contradictory data on synthetic yields be resolved?

  • Methodological Answer : Conduct a reproducibility study using standardized protocols. Variables to control include solvent batch purity, humidity (for hygroscopic reagents), and catalyst aging. Statistical tools (e.g., ANOVA) compare yields across labs. If discrepancies persist, advanced characterization (e.g., X-ray crystallography) may reveal polymorphic forms affecting reactivity .

Q. What advanced techniques are suitable for studying its solid-state interactions in formulations?

  • Methodological Answer : Pair powder X-ray diffraction (PXRD) with pair distribution function (PDF) analysis to detect amorphous vs. crystalline phases. Solid-state NMR (¹³C CP/MAS) probes molecular mobility. For co-crystal screening, use solvent-drop grinding with pharmaceutically acceptable co-formers (e.g., succinic acid) .

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